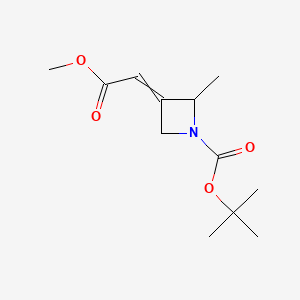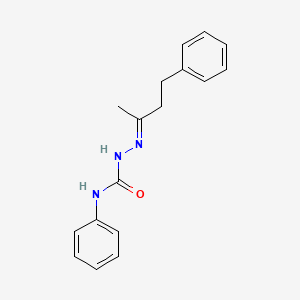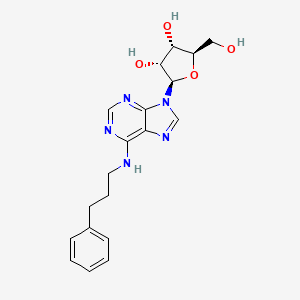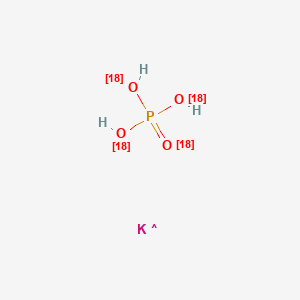
Potassium dihydrogen phosphate (18O4, 95%)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dihydrogen phosphate (18O4, 95%) is a high-purity compound with the molecular formula KH2PO4. It is also known as monopotassium phosphate. This compound is widely used in various scientific and industrial applications due to its unique properties and high isotopic purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium dihydrogen phosphate can be synthesized through a two-step reaction process. Initially, phosphoric acid reacts with potassium hydroxide to form dipotassium phosphate, which is highly soluble. The resulting solution is then neutralized with phosphoric acid to obtain pure potassium dihydrogen phosphate . This method is efficient in removing impurities and requires mild reaction conditions.
Industrial Production Methods
In industrial settings, potassium dihydrogen phosphate is produced by neutralizing phosphoric acid with potassium carbonate or potassium hydroxide. The reaction mixture is then concentrated and crystallized to obtain the final product. This method ensures high yield and purity while minimizing energy consumption and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in acid-base reactions.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium dihydrogen phosphate include strong acids and bases, such as hydrochloric acid and sodium hydroxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from reactions involving potassium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base like sodium hydroxide can produce dipotassium phosphate and water.
Applications De Recherche Scientifique
Potassium dihydrogen phosphate is extensively used in scientific research across various fields:
Mécanisme D'action
Potassium dihydrogen phosphate exerts its effects through various mechanisms:
Nutrient Supply: It provides essential potassium and phosphate ions, which are crucial for various biological processes, including energy production and cellular signaling.
Buffering Agent: It helps maintain pH stability in chemical and biological systems by neutralizing acids and bases.
Plant Growth: It enhances plant growth by supplying essential nutrients and improving soil quality.
Comparaison Avec Des Composés Similaires
Potassium dihydrogen phosphate can be compared with other similar compounds, such as:
Sodium dihydrogen phosphate: Similar in function but provides sodium ions instead of potassium.
Ammonium dihydrogen phosphate: Provides ammonium ions and is used in different applications, such as fertilizers.
Calcium dihydrogen phosphate: Provides calcium ions and is commonly used in food additives and supplements.
Potassium dihydrogen phosphate is unique due to its high isotopic purity (18O4, 95%) and its specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
H3KO4P |
|---|---|
Poids moléculaire |
145.093 g/mol |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/i;1+2,2+2,3+2,4+2 |
Clé InChI |
PJNZPQUBCPKICU-NAOLVIRISA-N |
SMILES isomérique |
[18OH]P(=[18O])([18OH])[18OH].[K] |
SMILES canonique |
OP(=O)(O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


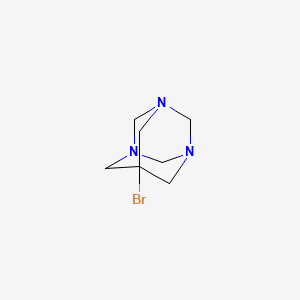
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)

![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
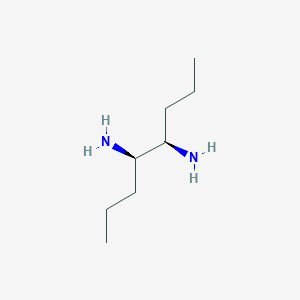
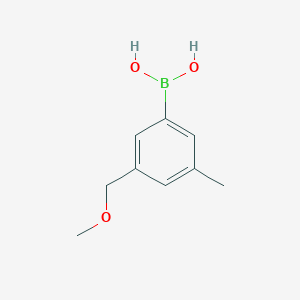

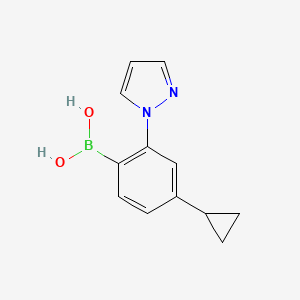
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
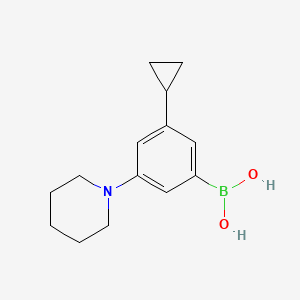
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
